

# Application Notes and Protocols for In vivo Administration of Fedovapagon

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Compound of Interest		
Compound Name:	Fedovapagon	
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### **Abstract**

This document provides detailed protocols for the dissolution and preparation of **Fedovapagon** (VA106483), a selective vasopressin V2 receptor (V2R) agonist, for in vivo experimental use. **Fedovapagon** is a valuable tool for research in areas such as nocturia and other conditions related to water reabsorption.[1] Proper formulation is critical for ensuring accurate and reproducible results in animal studies. These guidelines outline recommended solvents, vehicle compositions, and step-by-step procedures for achieving a clear and stable solution for oral administration. Additionally, this document includes a summary of solubility data and a diagram of the V2 receptor signaling pathway activated by **Fedovapagon**.

## **Solubility and Formulation Data**

**Fedovapagon** is a non-peptide small molecule that is orally active.[2] Its solubility is a key consideration for in vivo studies. The following table summarizes the known solubility of **Fedovapagon** in various solvents and vehicle formulations. It is important to note that for in vivo preparations, a combination of solvents is typically required to achieve a suitable concentration and stability.



Solvent/Vehicle	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 125 mg/mL (270.22 mM)	Hygroscopic; use newly opened DMSO for best results. [1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution.

Note: The symbol "≥" indicates that the saturation point was not reached at the specified concentration.

## **Experimental Protocols for In Vivo Dosing Solutions**

The following protocols describe the preparation of **Fedovapagon** solutions for oral administration in animal models. It is recommended to prepare these solutions fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

### Protocol 1: PEG300 and Tween-80 Based Formulation

This protocol is suitable for general in vivo studies.

#### Materials:

- Fedovapagon powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)



- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Prepare a Stock Solution: Weigh the required amount of Fedovapagon and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 400 μL of PEG300.
   b. Add 100 μL of the **Fedovapagon** stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 μL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 μL of saline to the mixture. e. Vortex the final solution until it is clear and uniform.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

## Protocol 2: SBE-β-CD Based Formulation

This formulation can be an alternative for animals that may be sensitive to PEG300 or Tween-80.

#### Materials:

- Fedovapagon powder
- Dimethyl Sulfoxide (DMSO)
- Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes



Vortex mixer

#### Procedure:

- Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
- Prepare a Stock Solution: Dissolve Fedovapagon in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution. b. Add 100  $\mu$ L of the **Fedovapagon** stock solution in DMSO. c. Vortex thoroughly until the solution is clear.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

### **Protocol 3: Corn Oil-Based Formulation**

This formulation is suitable for studies requiring a lipid-based vehicle.

#### Materials:

- Fedovapagon powder
- Dimethyl Sulfoxide (DMSO)
- Corn oil
- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer

#### Procedure:

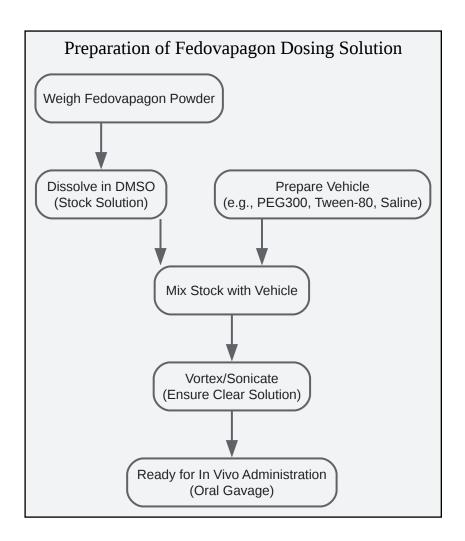
 Prepare a Stock Solution: Dissolve Fedovapagon in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).



- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900 μL of corn oil. b.
   Add 100 μL of the Fedovapagon stock solution in DMSO. c. Vortex vigorously until the solution is a uniform, clear mixture.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

## **Visualization of Workflow and Signaling Pathway**

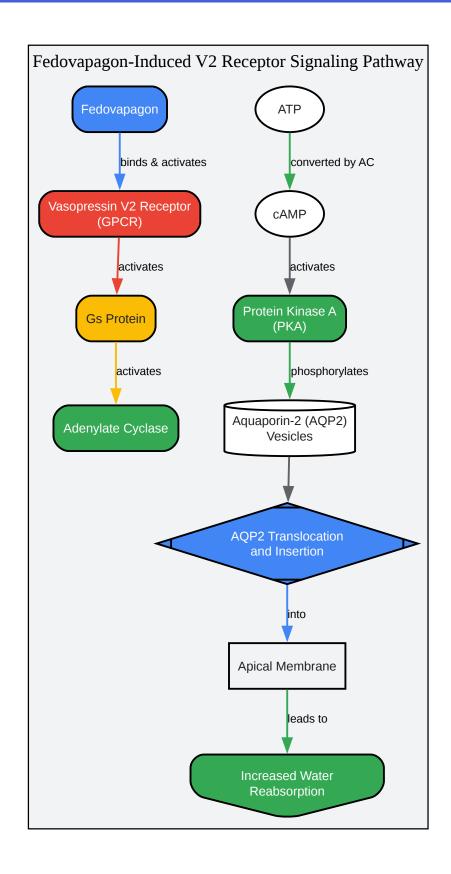
The following diagrams illustrate the experimental workflow for preparing **Fedovapagon** and the signaling pathway it activates.



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Caption: Experimental workflow for **Fedovapagon** solution preparation.





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Caption: V2 receptor signaling cascade initiated by **Fedovapagon**.



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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fedovapagon Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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